- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Cas no 959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol)

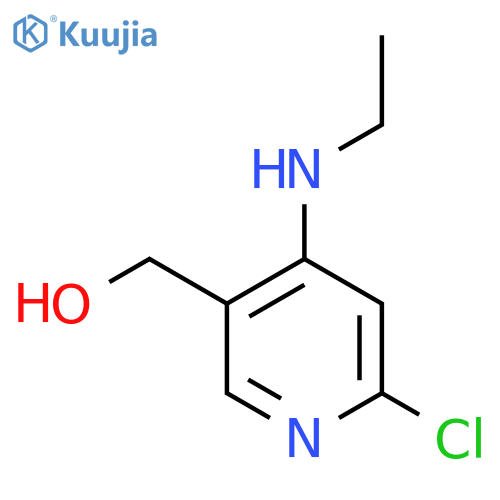

959162-99-3 structure

Produktname:(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 6-chloro-4-(ethylamino)-3-Pyridinemethanol

- (6-chloro-4-(ethylamino)pyridin-3-yl)methanol

- 6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine

- MPXJZSOEDMDXJO-UHFFFAOYSA-N

- 3-Pyridinemethanol, 6-chloro-4-(ethylamino)-

- (6-Chloro-4-ethylamino-pyridin-3-yl)-methanol

- 6-Chloro-4-(ethylamino)-3-pyridinemethanol (ACI)

- [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol

- 959162-99-3

- DA-36294

- CS-0168595

- BS-52864

- F71710

- SCHEMBL4281181

- (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol

-

- MDL: MFCD20685998

- Inchi: 1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)

- InChI-Schlüssel: MPXJZSOEDMDXJO-UHFFFAOYSA-N

- Lächelt: ClC1=CC(=C(C=N1)CO)NCC

Berechnete Eigenschaften

- Genaue Masse: 186.0559907g/mol

- Monoisotopenmasse: 186.0559907g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 3

- Komplexität: 134

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.8

- Topologische Polaroberfläche: 45.2

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1229558-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 95% | 1g |

$600 | 2024-06-03 | |

| Aaron | AR01DFRU-250mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98% | 250mg |

$6.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239235-100mg |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 98% | 100mg |

¥45.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239235-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 98% | 1g |

¥120.00 | 2024-04-23 | |

| 1PlusChem | 1P01DFJI-100mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 97% | 100mg |

$25.00 | 2024-04-19 | |

| A2B Chem LLC | AX05486-250mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 250mg |

$17.00 | 2024-07-18 | |

| Ambeed | A1501937-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 97+% | 1g |

$18.0 | 2025-02-25 | |

| A2B Chem LLC | AX05486-1g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 1g |

$24.00 | 2024-07-18 | |

| A2B Chem LLC | AX05486-5g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 5g |

$77.00 | 2024-07-18 | |

| Aaron | AR01DFRU-1g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98% | 1g |

$10.00 | 2025-02-12 |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Referenz

- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, cooled

1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt

1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt

Referenz

- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -50 - -25 °C; 1 - 2 h, -50 - -40 °C; -40 °C → -5 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C

Referenz

- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt

1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt

1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt

Referenz

- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt

1.2 Reagents: Methanol , Ethyl acetate

1.2 Reagents: Methanol , Ethyl acetate

Referenz

- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Lithium borohydride Solvents: Methanol , Tetrahydrofuran ; 12 h, 55 °C

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referenz

- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, 5 °C; 1 h, 5 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled

Referenz

- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Reagents: Sodium hydroxide , Water

1.2 Reagents: Sodium hydroxide , Water

Referenz

- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -5 °C; -5 °C → rt; 2 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C

Referenz

- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Raw materials

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preparation Products

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Verwandte Literatur

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol) Verwandte Produkte

- 955963-41-4(1-4-(2-Thienyl)-1,3-thiazol-2-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid)

- 2680845-06-9(tert-butyl N-(1-phenylpropan-2-yl)-N-(prop-2-yn-1-yl)carbamate)

- 1804863-17-9(4-(Difluoromethyl)-2-iodo-3-nitropyridine-5-acetic acid)

- 1447943-68-1(2,2-difluoro-2-(oxan-2-yl)acetic acid)

- 2680764-03-6(benzyl N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamate)

- 882660-40-4(N-((1r,4r)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide)

- 1215183-25-7(9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester)

- 954027-96-4(N'-4-(2-phenylmorpholin-4-yl)butyl-N-(propan-2-yl)ethanediamide)

- 1353973-03-1(N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide)

- 2138155-67-4(N-ethyl-2,2-difluoro-3-phenylmethoxypropan-1-amine)

Empfohlene Lieferanten

Hubei Henglvyuan Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Zouping Mingyuan Import and Export Trading Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz